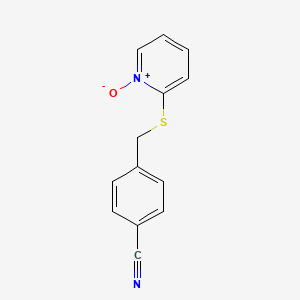![molecular formula C14H13N5O5S2 B8529053 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B8529053.png)
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is an active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic. This compound is derived from the sodium salt form of Cefotaxime and is recognized for its significant antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the hydrolysis of Cefotaxime. This process typically requires specific reaction conditions, including the use of solvents like DMSO and methanol, and controlled temperatures . The compound can exist in different isomeric forms, such as E/Z mixtures .
Industrial Production Methods: Industrial production of this compound is often carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves the controlled degradation of Cefotaxime under specific conditions to yield the desired lactone .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the inhibition of cell wall synthesis in bacteria. This is achieved through its high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . By binding to these proteins, the compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Comparación Con Compuestos Similares
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is unique compared to other similar compounds due to its specific structure and activity. Similar compounds include:
Ceftriaxone: Another third-generation cephalosporin antibiotic with a similar mechanism of action.
Cefodizime: A cephalosporin antibiotic with a different spectrum of activity.
Ceftiofur: A cephalosporin antibiotic used primarily in veterinary medicine.
These compounds share similar antibacterial properties but differ in their specific applications and pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C14H13N5O5S2 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20) |
Clave InChI |
MCSWUKXFFGUOQE-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
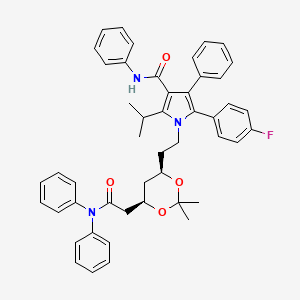
![3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B8528974.png)
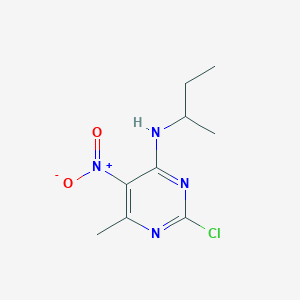

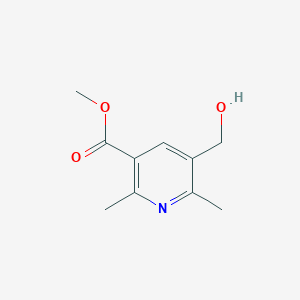
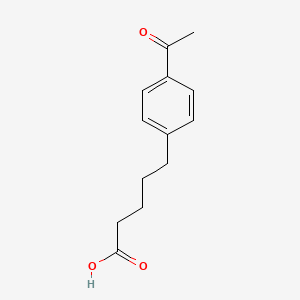
![6-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B8529013.png)
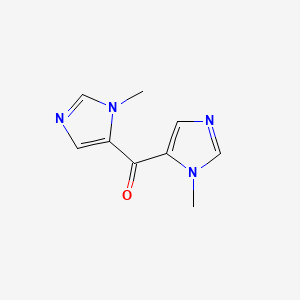
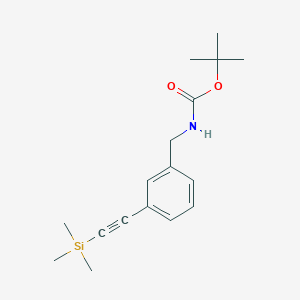
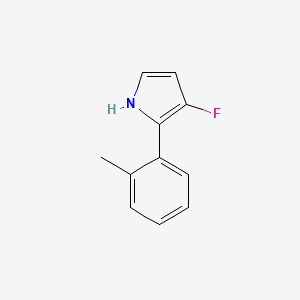
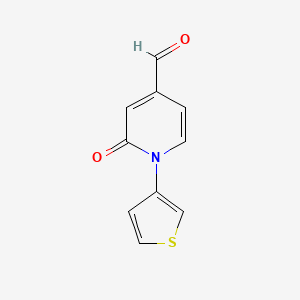
![5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde](/img/structure/B8529062.png)

